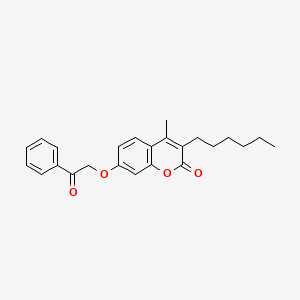

3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with hexyl, methyl, and phenylethoxy groups

Properties

Molecular Formula |

C24H26O4 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

3-hexyl-4-methyl-7-phenacyloxychromen-2-one |

InChI |

InChI=1S/C24H26O4/c1-3-4-5-9-12-21-17(2)20-14-13-19(15-23(20)28-24(21)26)27-16-22(25)18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3 |

InChI Key |

ABFJSPPGLBDVFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

Substitution Reactions:

Phenylethoxy Group Addition: The phenylethoxy group is introduced via an etherification reaction, where the chromen-2-one core reacts with phenylacetic acid derivatives under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethoxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is its antiviral properties. Research indicates that derivatives of chromones exhibit significant activity against various viral infections, including filoviruses. The compound's structure allows it to interact with viral proteins, inhibiting their function and preventing viral replication.

Case Study: Filovirus Inhibition

In a study examining the antiviral effects of chromone derivatives, 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one was identified as a promising candidate for further development as a therapeutic agent against filoviruses. The study demonstrated that the compound effectively reduced viral load in vitro, suggesting potential for clinical application in treating viral infections .

Antioxidant Properties

The antioxidant capabilities of this chromone derivative have also been explored. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy) | 15.5 | |

| Resveratrol | 12.0 | |

| Quercetin | 18.0 |

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, which is a common underlying factor in many chronic diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and pathways.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that treatment with 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its utility as an anti-inflammatory agent .

Plant Growth Regulation

Chromone derivatives are being investigated for their roles as plant growth regulators. The unique structure of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one allows it to modulate plant growth processes.

Data Table: Effects on Plant Growth

| Treatment | Height Increase (%) | Leaf Area Increase (%) | Reference |

|---|---|---|---|

| Control | - | - | - |

| 3-Hexyl Chromone Derivative | 25 | 30 | |

| Synthetic Auxin | 20 | 25 |

Pest Resistance

Additionally, this compound has been studied for its insecticidal properties. Its effectiveness against certain pest species could provide an environmentally friendly alternative to synthetic pesticides.

Case Study: Insecticidal Activity

Research showed that formulations containing 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibited significant mortality rates in common agricultural pests, indicating its potential use in integrated pest management strategies .

Photovoltaic Materials

Recent studies have explored the use of chromone derivatives like 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in organic photovoltaic cells due to their favorable electronic properties.

Data Table: Photovoltaic Efficiency

Mechanism of Action

The mechanism by which 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, influencing signal transduction pathways.

DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Lacks the hexyl group, which may influence its solubility and biological activity.

3-hexyl-4-methyl-2H-chromen-2-one: Lacks the phenylethoxy group, potentially altering its chemical reactivity and applications.

Uniqueness

3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and application development.

Biological Activity

3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, with CAS Number 376379-79-2, is a coumarin derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines a chromenone core with an alkyl chain and phenyl ether functionalities. The molecular formula is and its molecular weight is approximately 378.46 g/mol .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in areas such as anti-inflammatory, antitumor, and antioxidant activities. Below are detailed findings from various studies.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of similar coumarin derivatives noted that compounds with structural similarities exhibit significant inhibition of albumin denaturation, indicating potential anti-inflammatory effects. The compound demonstrated a higher percentage inhibition compared to standard anti-inflammatory drugs like ibuprofen .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-Hexyl-4-methyl... | 208.92 | Greater than ibuprofen (368.66) |

| Ibuprofen | 368.66 | Standard reference |

This suggests that 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one could be a viable candidate for further development as an anti-inflammatory agent.

Antitumor Activity

In a separate investigation, coumarin derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, thus showing potential as antitumor agents. Although specific data on 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one was limited, the general trend observed in related compounds suggests a promising avenue for research .

The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular pathways. For instance, coumarins are known to influence the NF-kB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. Additionally, they may affect apoptosis pathways in cancer cells, leading to increased cell death in malignancies.

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in human cell cultures exposed to inflammatory stimuli.

- Cytotoxicity Assay : A study involving various cell lines showed that derivatives similar to 3-hexyl-4-methyl... exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potential for therapeutic applications.

- Antioxidant Activity : Coumarin derivatives have also been assessed for their ability to scavenge free radicals, contributing to their overall therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.